Onapristone vs. Mifepristone: Reduced Antiglucocorticoid Activity Enables More Selective PR Antagonism Studies
Onapristone demonstrates significantly reduced antiglucocorticoid activity compared to mifepristone (RU486). Specifically, onapristone exhibits an IC50 of 27 nM for the human glucocorticoid receptor (hGR) and a Ki of approximately 42 nM [1], whereas mifepristone binds to the glucocorticoid receptor with an IC50 of 2.6 nM in in vitro assays . This represents an approximate 10-fold lower affinity for the glucocorticoid receptor, which translates to a meaningful reduction in off-target glucocorticoid effects in experimental systems [2]. This differentiation is critical for researchers seeking to isolate progesterone receptor-mediated effects without confounding glucocorticoid receptor modulation.
| Evidence Dimension | Glucocorticoid receptor (hGR) binding/inhibition |
|---|---|
| Target Compound Data | IC50 = 27 nM; Ki ≈ 42 nM |
| Comparator Or Baseline | Mifepristone IC50 = 2.6 nM |
| Quantified Difference | Approximately 10-fold lower affinity for hGR |
| Conditions | In vitro binding assays using human glucocorticoid receptor (hGR) |
Why This Matters
Reduced antiglucocorticoid activity minimizes off-target effects in PR-focused studies, improving experimental signal-to-noise ratio and data interpretability.
- [1] BindingDB BDBM50366558. Affinity Data for Onapristone: IC50 = 27 nM (hGR), Ki = 42 nM (hGR). View Source
- [2] Michna H, Nishino Y, Neef G, McGuire WL, Schneider MR. Progesterone antagonists: Tumor-inhibiting potential and mechanism of action. J Steroid Biochem Mol Biol. 1992;41(3-8):339-348. View Source
